N-cyclobutyl-6-methylpyridin-3-amine
Description
N-Cyclobutyl-6-methylpyridin-3-amine is a pyridine derivative featuring a methyl group at the 6-position and a cyclobutyl-substituted amine at the 3-position of the pyridine ring.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
N-cyclobutyl-6-methylpyridin-3-amine |
InChI |
InChI=1S/C10H14N2/c1-8-5-6-10(7-11-8)12-9-3-2-4-9/h5-7,9,12H,2-4H2,1H3 |
InChI Key |
YLDSAWTULCVQEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-6-methylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses palladium as a catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with cyclobutylboronic acid under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol or water, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-6-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-cyclobutyl-6-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclobutyl-6-methylpyridin-3-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Data Gaps
Key Observations:
Hydrogen Bonding vs. Steric Effects : While 6-methylpyridin-3-amine relies on hydrogen bonds for stability, bulkier substituents (e.g., cyclobutyl) prioritize steric and van der Waals interactions .
Synthetic Challenges : Cyclobutyl incorporation may require specialized coupling reagents or protective strategies, as seen in related syntheses .
Biological Activity : Pyridine derivatives with strained rings (e.g., cyclobutyl) show promise in kinase inhibition or agrochemical development, but specific data for the target compound are lacking .
Data Limitations:
- Melting points, solubility values, and spectroscopic data (e.g., NMR, IR) for this compound are absent in the provided evidence.
- Computational modeling or experimental studies are needed to validate predicted properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
